molecular formula C18H21N5O3 B2971537 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941888-93-3

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2971537
CAS No.: 941888-93-3
M. Wt: 355.398
InChI Key: ONBDHGQOZHQHIZ-UHFFFAOYSA-N
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Description

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound featuring both imidazole and pyrrolidinone moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the imidazole ring suggests potential biological activity, while the oxalamide linkage provides structural stability and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves a multi-step process:

  • Formation of the Imidazole Derivative: : The initial step involves the synthesis of the imidazole derivative. This can be achieved by reacting 1H-imidazole with 3-bromopropylamine under basic conditions to form 3-(1H-imidazol-1-yl)propylamine.

  • Synthesis of the Pyrrolidinone Derivative: : The next step involves the preparation of the pyrrolidinone derivative. This is done by reacting 2-oxopyrrolidine with 3-bromobenzoyl chloride in the presence of a base to yield 3-(2-oxopyrrolidin-1-yl)benzoic acid.

  • Coupling Reaction: : The final step is the coupling of the two derivatives. The 3-(1H-imidazol-1-yl)propylamine is reacted with 3-(2-oxopyrrolidin-1-yl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the coupling reactions using more efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The imidazole ring can undergo oxidation reactions, typically forming N-oxides.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The aromatic ring in the pyrrolidinone moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of the imidazole ring.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of oxalamides.

    Substitution: Electrophilic substitution on the aromatic ring can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Imidazole N-oxide derivatives.

    Reduction: Corresponding amines from the oxalamide linkage.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays due to its imidazole moiety.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Possible applications in the development of new materials with specific binding properties.

Mechanism of Action

The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is largely dependent on its interaction with biological targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The oxalamide linkage provides a stable scaffold that can facilitate binding to specific proteins or receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)urea: Similar structure but with a urea linkage instead of oxalamide.

    N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)carbamate: Contains a carbamate linkage.

    N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)amide: Features an amide linkage.

Uniqueness

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is unique due to its oxalamide linkage, which provides enhanced stability and specific binding properties compared to urea, carbamate, or simple amide linkages. This makes it particularly useful in applications requiring robust and stable molecular interactions.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c24-16-6-2-10-23(16)15-5-1-4-14(12-15)21-18(26)17(25)20-7-3-9-22-11-8-19-13-22/h1,4-5,8,11-13H,2-3,6-7,9-10H2,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBDHGQOZHQHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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